1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related tetrahydropyrimidine compounds often involves modified reactions such as the Schotten-Baumann reaction or the Willgerodt-Kindler reaction. For instance, one study discussed the synthesis of a compound by reacting 5-fluorouracil with a sulfonyl chloride, showcasing the versatility of these methods in producing tetrahydropyrimidine derivatives with potential anticancer activity (Miao et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using techniques such as X-ray diffraction, demonstrating how structural features can impact their interactions and properties. For example, the structure of a betaine product from a reaction involving a tetrahydropyrimidine was established using X-ray diffraction (Rajappa et al., 1984).
Chemical Reactions and Properties
Tetrahydropyrimidines undergo various chemical reactions, such as C-thioacylation, which may not always lead to expected products but result in compounds like betaines under certain conditions (Rajappa et al., 1984). These reactions highlight the complex behavior of tetrahydropyrimidines in chemical syntheses.
Physical Properties Analysis
The physical properties, such as thermal stability and hydrogen bond interactions, of tetrahydropyrimidine derivatives are crucial for understanding their behavior in various conditions. For instance, the thermal stability of a tetrahydropyrimidine derivative with anticancer activity was studied, indicating its stability under specific conditions (Miao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are essential for the application of tetrahydropyrimidines in various fields. The synthesis and properties of sulfonyl tetrahydropyrimido[4,5-d]pyrimidines, which showed interesting antibacterial and antifungal activity, demonstrate the chemical versatility and potential applications of these compounds (Cieplik et al., 2004).
Scientific Research Applications
Thermal Stability Studies : Salih and Al-Sammerrai (1986) investigated the thermal stability of 6-substituted derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine. They found that these compounds are stable under both oxygen and nitrogen atmospheres at elevated temperatures (Salih & Al-Sammerrai, 1986).
Anticancer Activity : Miao, Yan, and Zhao (2010) synthesized a compound containing a similar structure and evaluated its anticancer activity. The compound showed significant activity against HL-60 and BEL-7402 cancer cells (Miao, Yan, & Zhao, 2010).
Synthesis of Novel Compounds : Fischli, Mayer, and Oberhänsli (1974) demonstrated a 1,6-addition reaction using chlorosulfonylisocyanate, producing new tricyclic compounds (Fischli, Mayer, & Oberhänsli, 1974).
Chemiluminescence Studies : Watanabe et al. (2010) studied the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds demonstrated light emission under specific conditions, highlighting their potential in chemiluminescence applications (Watanabe et al., 2010).
Crystal Structure Analysis : Gunaseelan and Doraisamyraja (2014) analyzed the crystal structure of a related molecular salt, revealing insights into its molecular geometry and bonding interactions (Gunaseelan & Doraisamyraja, 2014).
Polymer Synthesis : Liu et al. (2013) synthesized new fluorinated polyamides containing pyridine and sulfone moieties using a compound with a similar structure. These polymers exhibited desirable properties like high thermal stability and low dielectric constants (Liu et al., 2013).
properties
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-8-3-4(14(7,12)13)5(10)9(2)6(8)11/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHCODLIXCTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407152 | |
Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
CAS RN |
124788-36-9 | |
Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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